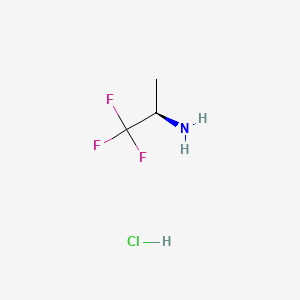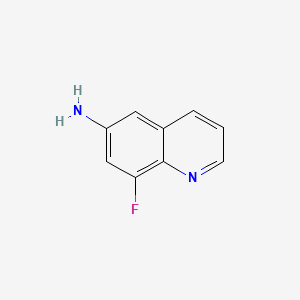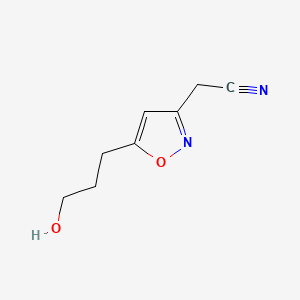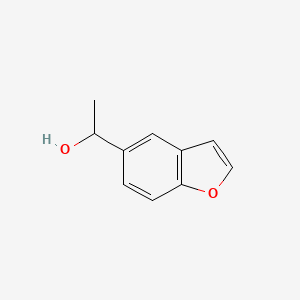
FURA PE-3 POTASSIUM SALT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FURA PE-3 POTASSIUM SALT is a fluorescent cell impermeable probe for Ca2+. This compound has less compartmentalization and leakage when compared to other probes . It is used in the research of vasoconstriction, specifically in intrapulmonary arteries (IPA) and mesenteric resistance arteries (MA) .
Molecular Structure Analysis
The empirical formula of FURA PE-3 POTASSIUM SALT is C37H33K6N5O17 . The molecular weight is 1054.27 .Physical And Chemical Properties Analysis
FURA PE-3 POTASSIUM SALT is an off-white solid . It has similar applications and fluorescent properties as Fura-2 and is retained intracellularly longer than Fura-2 .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for FURA PE-3 Potassium Salt involves the reaction of 1,2-bis(o-aminophenoxy)ethane (FURA) with potassium hydroxide in the presence of a suitable solvent.", "Starting Materials": [ "1,2-bis(o-aminophenoxy)ethane (FURA)", "Potassium hydroxide", "Suitable solvent" ], "Reaction": [ "Dissolve FURA in the suitable solvent", "Add potassium hydroxide to the solution and stir", "Heat the mixture to reflux for several hours", "Allow the mixture to cool and filter off any precipitated solids", "Wash the precipitate with water and dry it to obtain FURA PE-3 Potassium Salt" ] } | |
Número CAS |
172890-83-4 |
Fórmula molecular |
C37H39K4N5O17 |
Peso molecular |
982.13 |
Nombre IUPAC |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid;potassium |
InChI |
InChI=1S/C37H39N5O17.4K/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53;;;;/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55);;;; |
Clave InChI |
INBYKMUUHJTRFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O.[K].[K].[K].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
![6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B573330.png)
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)

![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)


